molecular formula C21H17ClN2O4S B2780866 1-(3-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 921898-21-7

1-(3-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

Cat. No. B2780866
CAS RN: 921898-21-7
M. Wt: 428.89
InChI Key: QLVNMIYKFSCCMP-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a useful research compound. Its molecular formula is C21H17ClN2O4S and its molecular weight is 428.89. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The research on related compounds includes the synthesis and crystal structure analysis of methanesulfonic acid salt forms of carbamazepine and its analogues, demonstrating the utility of methanesulfonamide groups in modifying pharmaceutical compounds for enhanced solubility and bioavailability (Eberlin et al., 2013). These studies provide insights into the molecular configurations that could influence the pharmacological properties of complex organic molecules.

Photophysical Properties and Applications

  • Investigations into the photophysical properties of fluorescent compounds, including those with benzoxazolylphenols and related methanesulfonamido derivatives, reveal their potential as wavelength shifters in scintillating detecting mediums for ionizing radiation. This highlights the role of methanesulfonamido groups in enhancing the fluorescence efficiency and solubility of organic compounds in non-polar solvents (Kauffman & Bajwa, 1993).

Biological Activities

  • A study on amido sulfonamido methane linked bis heterocycles, including bis-oxazoles, thiazoles, and imidazoles, showcases their antimicrobial and anticancer activities. Particularly, a chloro-substituted amido sulfonamido bisimidazole exhibited notable efficacy against lung, colon, and prostate cancer cell lines, underscoring the therapeutic potential of these compounds in oncology (Premakumari et al., 2014).

Chemical Reactions and Mechanisms

  • The synthesis and reactions of N-phenyl-1-(2-oxo-1-azacycloalkyl)methanesulfonamides with oxidation agents leading to the formation of aminoxyl radicals provide valuable information on the chemical behavior of methanesulfonamide-based compounds. These reactions contribute to the understanding of radical species and their potential applications in chemical synthesis and material science (Burian et al., 2006).

properties

IUPAC Name

1-(3-chlorophenyl)-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4S/c1-13-5-7-20-18(9-13)23-21(25)17-11-16(6-8-19(17)28-20)24-29(26,27)12-14-3-2-4-15(22)10-14/h2-11,24H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVNMIYKFSCCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CC4=CC(=CC=C4)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

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